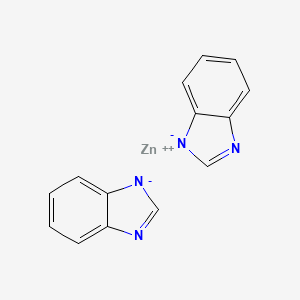

zinc;benzimidazol-1-ide

Description

Significance of Zinc(II) Coordination Complexes in Contemporary Chemical Research

Zinc(II) coordination complexes are a cornerstone of modern chemical research, owing to several key characteristics of the zinc ion. As a d¹⁰ metal ion, Zn(II) exhibits a filled d-orbital, which leads to flexible stereochemistry and allows for a variety of coordination geometries, most commonly tetrahedral, but also square pyramidal, trigonal bipyramidal, and octahedral. wisdomlib.orgmdpi.com This stereochemical versatility enables the precise control of the structural arrangement of the final complex, which can be modulated by the choice of ligands and reaction conditions. mdpi.com

The Zn(II) ion acts as an effective Lewis acid, a trait that is fundamental to its role in biological systems, where it is essential for the function of numerous enzymes involved in processes like hydrolysis. mdpi.com This Lewis acidity is also harnessed in synthetic chemistry, where zinc complexes serve as catalysts for various organic transformations. mdpi.com Furthermore, the combination of zinc(II) with appropriate organic ligands can yield materials with valuable photophysical properties, such as luminescence, making them suitable for applications in sensors and optoelectronics. mdpi.comacs.org The development of zinc-based coordination polymers (CPs) is particularly significant, as these structures can feature pores and channels, leading to applications in gas storage and separation. mdpi.com

The Benzimidazole (B57391) Ligand: Diverse Coordination Modes and Structural Influence

Benzimidazole is a bicyclic aromatic N-heterocycle, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. Its structure is a "privileged scaffold" in chemistry, largely due to the versatile coordination behavior of its nitrogen atoms. researchgate.net The benzimidazole moiety can coordinate to metal ions in several distinct ways, profoundly influencing the final architecture of the coordination compound.

When neutral, benzimidazole typically coordinates in a monodentate fashion through its sp²-hybridized (pyridinic) nitrogen atom. However, the acidic proton on the other nitrogen atom can be removed, forming the benzimidazolate anion (benzimidazol-1-ide). This anion is a versatile ligand that can act as a bridge between two or more metal centers. researchgate.net This bridging capability is crucial for the construction of extended one-, two-, or three-dimensional polymeric networks. researchgate.netmdpi.com The specific coordination mode adopted by the benzimidazole or benzimidazolate ligand—whether it is monodentate, bidentate, or bridging—is a critical factor in determining the structure and properties of the resulting metal-organic framework. researchgate.netacs.orgumich.edu

Historical Context and Current Landscape of Zinc;Benzimidazol-1-ide Research

The therapeutic potential of the benzimidazole nucleus was first recognized in 1944. mdpi.com Following this, extensive research has been conducted on the coordination of benzimidazole and its derivatives with various transition metals, including zinc. researchgate.netmdpi.comumich.edu

A significant focus of current research is on compounds where the deprotonated benzimidazolate anion acts as a ligand. Studies have shown that reaction conditions, such as temperature, can dictate whether the neutral benzimidazole coordinates to the metal center or if the deprotonated benzimidazolate species is formed. For example, in the synthesis of zinc-isophthalate complexes, reactions at room temperature yielded a 2D-layered framework with a neutral benzimidazole molecule coordinated to the zinc center. researchgate.net In contrast, performing the reaction at 90 °C resulted in a 3D framework where the benzimidazolate anion acts as a co-ligand, bridging two Zn(II) ions. researchgate.net

One of the most notable advancements in this area is the development of a new class of glass based on metal-organic frameworks (MOFs). Researchers have synthesized a zinc-based glass, ZIF-62, which incorporates both imidazolate and benzimidazolate as organic linkers. psu.edupsu.edu This material exhibits superior glass-forming ability compared to traditional silica (B1680970) glass. psu.edu The structure consists of zinc-centered tetrahedra linked by the organic molecules at the corners. psu.edu The inclusion of the bulkier benzimidazolate ligand was found to enhance the glass-forming ability of the material. psu.edu

Properties

CAS No. |

24304-54-9 |

|---|---|

Molecular Formula |

C14H10N4Zn |

Molecular Weight |

299.6 g/mol |

IUPAC Name |

zinc;benzimidazol-1-ide |

InChI |

InChI=1S/2C7H5N2.Zn/c2*1-2-4-7-6(3-1)8-5-9-7;/h2*1-5H;/q2*-1;+2 |

InChI Key |

MZIDPIMYRVJIGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]C=N2.C1=CC=C2C(=C1)[N-]C=N2.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc;benzimidazol 1 Ide Coordination Compounds

Direct Synthesis Approaches: Reaction Conditions and Precursor Selection

Direct synthesis methods involve the straightforward reaction between a zinc source and a benzimidazole-based ligand. The outcome of these reactions is highly dependent on the chosen reaction conditions, such as solvent, temperature, and pH, as well as the nature of the precursors.

Solution-phase synthesis is a conventional and widely used method for the preparation of zinc;benzimidazol-1-ide coordination compounds. This approach typically involves the dissolution of a suitable zinc salt and a benzimidazole (B57391) derivative in a common solvent or a mixture of solvents at room temperature or with gentle heating. mdpi.comnih.gov The simplicity of this method allows for straightforward optimization of reaction parameters to control the formation and purity of the desired complex.

A common protocol involves dissolving a benzimidazole derivative and a zinc(II) salt, such as zinc chloride dihydrate or zinc acetate, in an alcohol like ethanol (B145695). mdpi.comrsc.org The reaction mixture is stirred for a specific duration, often at a controlled pH, until a precipitate of the coordination compound forms. mdpi.com The resulting solid is then isolated by filtration, washed, and dried. For instance, four new solid-state zinc(II) complexes with benzimidazole derivatives were synthesized by dissolving the respective ligands and zinc chloride dihydrate in 96% v/v ethanol at room temperature (25 °C) with a controlled pH of 6–7. mdpi.comresearchgate.net The mixture was stirred for 12 hours to facilitate the formation of the precipitate. mdpi.com

The choice of solvent can significantly influence the structure of the resulting complex. For example, the reaction between Zn(NO₃)₂·6H₂O or Zn(CH₃COO)₂·2H₂O and isophthalic acid in the presence of benzimidazole in a dimethylformamide (DMF)/ethanol/water solvent mixture at room temperature yielded two different coordination polymers. researchgate.net One was a 2D-layered framework, while the other was a 3D framework where the benzimidazolate acted as a bridging co-ligand. researchgate.net

Optimization of these synthetic protocols can be achieved by systematically varying parameters such as the molar ratio of the reactants, the concentration of the solutions, the reaction temperature, and the pH. These adjustments can affect the rate of nucleation and crystal growth, thereby influencing the size, morphology, and crystallinity of the final product.

| Ligand | Zinc Salt | Solvent(s) | Temperature (°C) | pH | Observations | Resulting Complex |

| Benzimidazole derivatives | Zinc chloride dihydrate | 96% v/v Ethanol | 25 | 6-7 | Precipitate formation after 12h stirring. mdpi.com | Dinuclear complexes [Zn₂Cl₄(L)₂] mdpi.com |

| Benzimidazole & Isophthalic acid | Zn(NO₃)₂·6H₂O or Zn(CH₃COO)₂·2H₂O | DMF/Ethanol/H₂O | Room Temperature | Not specified | Formation of structurally different coordination polymers. researchgate.net | 2D-layered framework or 3D framework researchgate.net |

| 2-((2-(8-hydroxyquinolin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol (L1) | Zinc acetate | Methanol (B129727) | Reflux | Not specified | Yellow-colored product precipitated on cooling. rsc.org | Bimetallic complex [Zn₂L1₂] rsc.org |

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of highly crystalline and often architecturally complex coordination polymers. These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. znaturforsch.com This creates a high-pressure environment that can facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

The choice of solvent is a critical parameter in solvothermal synthesis, as it can influence the coordination mode of the ligands and the final structure of the product. znaturforsch.com For instance, the solvothermal reaction of zinc salts with 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene and 1,4-benzenedicarboxylic acid in aqueous media under hydrothermal conditions yielded two different coordination polymers with distinct interpenetrating and templated frameworks. acs.org Similarly, the reaction of zinc nitrate (B79036) with benzimidazole in different solvents under solvothermal conditions can lead to different zeolitic imidazolate frameworks (ZIFs), such as ZIF-7 from DMF and ZIF-11 from DEF. semanticscholar.org

The reaction temperature is another crucial factor that can direct the formation of different phases or isomers. In one study, the solvothermal synthesis of zinc coordination polymers with a terphenyl-dicarboxylic acid linker and an azopyridine co-linker at 90 °C and 120 °C resulted in the formation of two different orientation isomers. rsc.org

| Ligand(s) | Zinc Salt | Solvent(s) | Temperature (°C) | Time (days) | Resulting Architecture |

| 1,4-bis(imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene, 1,4-benzenedicarboxylic acid | Zinc salt | H₂O | Not specified | Not specified | Interpenetrating layers or templated 3D framework acs.org |

| Benzimidazole | Zinc nitrate tetrahydrate | DMF | 130 | 2 | SOD topology (ZIF-7) semanticscholar.org |

| Benzimidazole | Zinc nitrate tetrahydrate | DEF | 100 | 4 | RHO topology (ZIF-11) semanticscholar.org |

| [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid, 4,4′-azobispyridine | Zinc salt | Not specified | 90 or 120 | Not specified | Orientation isomers with sql topology rsc.org |

Mechanochemical synthesis offers a green and efficient alternative to traditional solution-based methods, often proceeding in the absence of bulk solvents. irejournals.comirejournals.com This solid-state approach involves the direct grinding of the reactants, where the mechanical energy input drives the chemical reaction. Mechanochemical methods can lead to the formation of novel phases and can be significantly faster than solution-based syntheses.

The synthesis of transition metal complexes with benzimidazole has been successfully achieved through direct mixing and grinding methods. irejournals.comirejournals.com For example, mechanochemical synthesis of benzimidazole with various transition metal salts, including a zinc(II) salt, was carried out using solvent-free grinding. irejournals.com The resulting solid complexes were characterized to confirm the coordination of the metal to the nitrogen atoms of the benzimidazole ligand. irejournals.comirejournals.com

An environmentally friendly protocol for the synthesis of benzimidazoles themselves has been reported using a mortar and pestle grinding technique in the presence of a catalytic amount of acetic acid. tandfonline.com This suggests the potential for a one-pot mechanochemical synthesis of this compound complexes directly from the constituent aldehydes and o-phenylenediamine (B120857) in the presence of a zinc salt. The optimization of mechanochemical syntheses can involve adjusting parameters such as the milling frequency, the size and material of the grinding balls, and the duration of milling. murraystate.edu

| Reactant 1 | Reactant 2 | Method | Conditions | Product |

| Benzimidazole | Zinc(II) heptahydrate (ZnSO₄·7H₂O) | Grinding | Solvent-free irejournals.com | Zinc(II)-benzimidazole complex irejournals.com |

| 1,2-diaminobenzene | Benzaldehyde | Mortar-pestle grinding | Acetic acid catalyst tandfonline.com | 2-phenyl-1H-benzo[d]imidazole tandfonline.com |

| Benzimidazole | Zinc nitrate hexahydrate | Liquid-Assisted Grinding (LAG) | Ethanol semanticscholar.org | sql-ZnBIm₂ semanticscholar.org |

Templated Synthesis and Self-Assembly Strategies

Templated synthesis and self-assembly are sophisticated strategies that utilize the organizing influence of a template to guide the formation of a specific, often complex, supramolecular architecture. The template can be an ion, a molecule, or even a larger aggregate that is not part of the final product's covalent framework but directs its assembly.

Zinc ions themselves can act as templates, directing the self-assembly of ligands around them to form specific coordination cages. This approach is a cornerstone of coordination-driven self-assembly, where the geometric preferences of the metal ion dictate the final structure. The formation of a zinc-triggered hierarchical self-assembly of fibrous peptide superstructures highlights the role of the metal ion in initiating and controlling the assembly process. diva-portal.org

In the context of zinc-imidazolate frameworks, other molecules can serve as templates or structure-directing agents (SDAs). For instance, in the hydrothermal synthesis of a zinc coordination polymer, uncoordinated 1,4-benzenedicarboxylic acid (H₂bdc) molecules were found to occupy the channels of the 3D framework, acting as templates that direct the formation of the open structure. acs.org Attempts to remove these template molecules without collapsing the framework were unsuccessful, indicating their crucial role in stabilizing the structure. acs.org

The concept of an "exo-template" has also been demonstrated, where the template modulates the self-assembly pathway by destabilizing kinetic intermediates, thereby accelerating the formation of the desired product. uva.nl Furthermore, a transient template has been observed in the self-assembly of a molybdenum oxide nanowheel, where a central cluster templates the formation of the surrounding wheel before being ejected. nih.gov These advanced templating strategies offer exciting possibilities for the rational design of complex this compound architectures.

The self-assembly of histidine derivatives with zinc ions has been shown to construct esterase mimics, where the coordination to the zinc ion plays a critical role in the assembly and catalytic activity. mdpi.com This demonstrates how the interplay between a specifically designed ligand and a metal ion can lead to functional self-assembled structures.

Ligand Design and Modification for Tailored Complexation

The rational design and modification of benzimidazole-based ligands are central to controlling the structure, dimensionality, and properties of the resulting zinc coordination compounds. By introducing specific functional groups or altering the ligand's steric and electronic properties, it is possible to tailor the complexation behavior and achieve desired outcomes.

A variety of benzimidazole derivatives have been synthesized and used to create zinc complexes with specific functionalities. For example, benzimidazole-derived ligands have been designed to act as selective fluorescent sensors for zinc ions. acs.org In one study, a series of benzimidazole-based molecules were synthesized, and one derivative, 2-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole, showed selective coordination with zinc ions, forming a 2:1 (ligand:metal) complex. acs.org

The introduction of different substituents onto the benzimidazole core can significantly impact the resulting complex's properties. For instance, the synthesis of zinc complexes with various substituted benzimidazole ligands has been explored for their potential as anticancer agents. nih.govnih.govnih.gov The nature of the substituents can influence the lipophilicity, steric hindrance, and electronic properties of the complexes, which in turn can affect their biological activity. nih.gov

Furthermore, the flexibility or rigidity of the ligand plays a crucial role in determining the final architecture of the coordination polymer. The use of flexible bis-benzimidazole ligands with varying spacer lengths can lead to different coordination networks, from 1D chains to 2D layers and 3D frameworks. The combination of rigid carboxylate linkers and flexible bis-imidazole linkers has been shown to generate complex structures, including interpenetrating networks and templated open frameworks. acs.org

The synthesis of a novel fluorescent zinc complex with an 8-hydroxyquinoline-containing benzimidazole ligand demonstrates the power of ligand design to create materials with specific photophysical properties. rsc.org The distorted coordination environment around the zinc atom, enforced by the ligand's structure, was found to influence the electronic transitions and the luminescence of the complex. rsc.org

Advanced Structural Elucidation of Zinc;benzimidazol 1 Ide Coordination Architectures

X-ray Diffraction Analysis: Single Crystal and Powder Techniques

X-ray diffraction is the definitive method for determining the atomic arrangement within the crystalline structures of zinc;benzimidazol-1-ide. Both single-crystal and powder X-ray diffraction (PXRD) are employed to understand its three-dimensional frameworks. researchgate.netresearchgate.netcosmosjournal.in

In typical this compound structures, such as ZIF-7 or the hydrated coordination polymer [Zn(bim)₂]·(H₂O)₁.₆₇, the zinc(II) ion is coordinated by four nitrogen atoms from four distinct benzimidazolate ligands. researchgate.netsciengine.com This results in a coordination number of four for the zinc center.

| Parameter | Value | Reference |

| Central Metal Ion | Zinc (Zn²⁺) | sciengine.com |

| Coordination Number | 4 | sciengine.com |

| Coordinating Atoms | 4 Nitrogen atoms (from 4 ligands) | sciengine.com |

| Geometry | Distorted Tetrahedral | sciengine.comresearchgate.net |

| N-Zn-N Bond Angles | 104.9(1)° - 113.6(2)° | sciengine.com |

The packing of these frameworks is further influenced by non-covalent intermolecular interactions. In related benzimidazole-containing metal complexes, hydrogen bonds, such as N-H···O and O-H···O, are significant in stabilizing the crystal lattice. researchgate.netmdpi.com Although the N-H proton of the imidazole (B134444) ring is absent in the benzimidazol-1-ide anion, such interactions can still occur if hydrogen-bond-donating solvent molecules or other ligands are present. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of the benzimidazolate ligands can contribute to the stability and dense packing of the structure.

| Interaction Type | Description | Reference |

| Ligand Bridging | Benzimidazolate links two Zn(II) centers. | sciengine.com |

| Zn-bim-Zn Angle | 147° (ordered), 129° (disordered) | sciengine.com |

| Zn···Zn Distance | 6.063 Å (ordered), 5.844 Å (disordered) | sciengine.com |

| Hydrogen Bonding | Occurs with included solvent molecules (e.g., water) or co-ligands, stabilizing the crystal lattice. | researchgate.netmdpi.com |

| π-π Stacking | Potential interaction between aromatic systems of adjacent benzimidazolate ligands, influencing packing. | researchgate.net |

Many this compound frameworks are porous and can accommodate solvent molecules or guest anions within their cavities or channels. researchgate.net A prime example is [Zn(bim)₂]·(H₂O)₁.₆₇, which crystallizes with water molecules occupying its pores. researchgate.netsciengine.com This structure possesses a sodalite-type topology, where each sodalite cage, formed by 24 zinc atoms, encapsulates approximately 10 water molecules. researchgate.net

The nature of the anions from the zinc salt precursor and the solvents used during synthesis can act as structure-directing agents, controlling the final architecture of the coordination polymer. rsc.orgnih.gov For example, studies on related systems have shown that using zinc perchlorate (B79767) can lead to the formation of a one-dimensional crystalline polymer, whereas zinc chloride can yield a dimeric molecular species or a mixture of products. rsc.org This highlights the critical role that anions and solvent molecules play, not just as passive guests but as active participants in the self-assembly process. researchgate.net

Spectroscopic Methodologies for Structural Characterization

While diffraction provides a static picture of the crystalline state, spectroscopic techniques offer complementary information on bonding, local structure, and dynamics in both solid and solution phases. ksu.edu.saacs.org

Infrared (IR) and Raman spectroscopy are powerful, non-destructive probes of the vibrational modes within a material, providing a "fingerprint" of the chemical structure. acs.orgpsu.edu In the context of this compound, these techniques are especially useful for confirming the coordination of the ligand to the metal center. researchgate.net

The coordination of the benzimidazolate ligand to the zinc ion is expected to cause shifts in the vibrational frequencies of the ligand's C=N, C=C, and C-H bonds compared to the free ligand. researchgate.net More directly, the formation of the metal-ligand bond gives rise to new vibrational modes, specifically the Zn-N stretching vibration. These modes typically appear in the far-infrared region (below 400 cm⁻¹). researchgate.netirdg.org

Studies on ZIF-7 have utilized Raman spectroscopy to monitor structural phase transitions as a function of temperature. researchgate.net Low-frequency Raman and far-infrared spectra have identified specific lattice vibrations, such as a mode at approximately 21.8 cm⁻¹ (0.65 THz), which is associated with the collective tilting of the ZnN₄ tetrahedra and is linked to a guest-induced phase transition. aps.org

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Reference |

| Zn-N Stretch | < 400 | Metal-Ligand bond vibration | researchgate.net |

| Lattice Mode (ZIF-7) | ~21.8 | Collective tilting of ZnN₄ tetrahedra, linked to phase transition | aps.org |

| Ligand Modes | 400 - 4000 | C-C, C-N stretching; C-H bending modes of the benzimidazolate ring, shifted upon coordination | researchgate.netwhiterose.ac.uk |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying chemical structure and dynamics. uni-muenchen.de Due to the often-polymeric and insoluble nature of many this compound frameworks like ZIF-7, solid-state NMR (ssNMR) is more commonly applied than solution-state NMR. acs.orgresearchgate.net

Solid-state ¹³C and ¹⁵N NMR can provide detailed information about the local environment of the benzimidazolate ligand within the framework. uni-muenchen.de For instance, ¹³C ssNMR spectra of a zinc-benzimidazolate-acetate nanosheet material showed distinct signals for the benzimidazolate carbons in the range of 110-145 ppm, confirming its incorporation into the structure. researchgate.net

While solution studies are less common, ¹H NMR is instrumental in monitoring the formation of related complexes. A key piece of evidence for the formation of the benzimidazol-1-ide anion through deprotonation is the disappearance of the signal corresponding to the acidic N-H proton of the benzimidazole (B57391) ligand upon complexation with the metal ion. researchgate.netmdpi.com This confirms the coordination is with the deprotonated form of the ligand.

Electronic Absorption and Emission Spectroscopy for Elucidating Coordination Environment

Electronic absorption and emission spectroscopy are powerful, non-destructive techniques used to probe the electronic structure and coordination environment of zinc(II) complexes with benzimidazol-1-ide and its derivatives. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower-energy molecular orbitals to higher-energy ones, while fluorescence spectroscopy measures the subsequent emission of light as electrons return to the ground state. The energies of these transitions are highly sensitive to the nature of the ligands and the geometry of the metal coordination sphere.

In this compound complexes, observed electronic transitions are typically ligand-centered, specifically π→π* transitions within the benzimidazole rings. psu.edu For instance, zinc(II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine (bzimpy) exhibit absorption maxima that are sensitive to pH. As the pH increases from 2.94 to 9.76, the absorption maximum at 311 nm decreases and experiences a red shift, collapsing into a single band at 321 nm, which indicates deprotonation of the benzimidazole N-H proton and a change in the electronic environment. psu.edu A new shoulder may also appear at 362 nm, corresponding to ligand π→π* transitions. psu.edu The coordination of zinc to the benzimidazole nitrogen alters the energy levels of the ligand's molecular orbitals, leading to shifts in the absorption bands compared to the free ligand. nih.gov

The coordination environment can be further studied by observing spectral changes upon interaction with other molecules. For example, when a zinc-bzimpy complex intercalates with DNA, its π→π* transition bands at 311 and 328 nm show significant hypochromism (a decrease in molar absorptivity) and a slight bathochromic (red) shift of about 2 nm. psu.edu These spectral changes are indicative of a close interaction between the benzimidazolyl chromophore and the DNA base pairs. psu.edu

Fluorescence spectroscopy provides complementary information. Zinc is a d¹⁰ metal ion, making its complexes typically diamagnetic and often fluorescent, with emissions originating from ligand-based excited states. The emission properties, including wavelength and quantum yield, are strongly influenced by the coordination geometry and the rigidity of the resulting structure. For example, a polymer-linked bis(benzimidazole)pyridine system shows a change in emission color from blue to yellow upon extracting Zn(II) ions, indicating a significant alteration in the electronic structure upon coordination. acs.org Similarly, mono-, bis-, and tris-chelate Zn(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands exhibit powerful emission in the blue region of the spectrum. mdpi.com The emission spectra in solution often show a blue shift compared to the free ligand, while in the solid state, a red shift is observed, highlighting the influence of the physical state and molecular packing on the electronic properties. mdpi.com

Table 1: Electronic Absorption and Emission Data for Selected Zinc-Benzimidazole Derivative Complexes

| Complex/Ligand | Technique | Solvent/State | Absorption λ_max (nm) | Emission λ_max (nm) | Notes |

|---|---|---|---|---|---|

| [Zn(bzimpy)NO₃]⁺ | Absorption | DMSO-buffer | 311, 328 | - | Bands exhibit hypochromism and a ~2 nm red shift upon DNA binding. psu.edu |

| [Zn(bzimpy)NO₃]⁺ | Emission | DMSO-buffer | - | 425 | Emission intensity increases in the presence of DNA. psu.edu |

| Polymer (P1) | Emission | THF | - | 424 (blue) | Emission shifts to yellow upon extraction of Zn(II) from an aqueous solution. acs.org |

| [Zn(L)Cl₂] (L = imidazo[1,5-a]pyridine derivative) | Emission | Dichloromethane | <415 | 410-450 | Shows a blue shift of ~20-25 nm compared to the free ligand. mdpi.com |

| [Zn(L)Cl₂] (L = imidazo[1,5-a]pyridine derivative) | Emission | Solid State | - | 450-550 | Shows a red shift of ~40-60 nm compared to the solution phase. mdpi.com |

Mass Spectrometry Techniques for Compositional Verification and Fragmentation Pathway Mapping

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound complexes. It provides crucial information on the molecular weight, confirming the composition and stoichiometry of the synthesized compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact complex ions from solution.

Beyond simple compositional analysis, tandem mass spectrometry (MS/MS) is employed to map the fragmentation pathways of the complex. In this technique, a specific parent ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern reveals information about the compound's structure and the relative strengths of its chemical bonds.

The fragmentation of this compound complexes typically involves the cleavage of bonds within the organic ligand or the loss of neutral ligands. While specific fragmentation data for the parent "this compound" is not extensively detailed, patterns can be inferred from related structures. The fragmentation of the benzimidazole moiety itself is well-understood, with the molecular ion of 1H-Benzimidazole appearing at an m/z of approximately 118. nist.gov Common fragmentation pathways for N-heterocyclic compounds involve the loss of small neutral molecules like HCN. researchgate.net In zinc complexes, fragmentation often proceeds via pathways that maintain the coordination of the metal ion to a portion of the ligand. nih.govrsc.org For instance, studies on zinc-peptide complexes show that fragmentation often involves cleavage of the peptide backbone, with the zinc ion remaining coordinated to its original binding sites. nih.govrsc.org This suggests that for zinc benzimidazolide (B1237168), fragmentation would likely involve ruptures within the benzimidazole ring system or at substituent positions, rather than the primary loss of the zinc ion.

Table 2: Illustrative Mass Spectrometry Data for Zinc-Benzimidazole and Related Compounds

| Compound/Fragment | m/z (Observed) | Technique | Ion Assignment | Significance |

|---|---|---|---|---|

| Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) | 539.10 | ESI-TOF | [M - Cl]⁺ | Confirms the composition and coordination of two ligands to the zinc center. mdpi.com |

| 1H-Benzimidazole | 118 | EI | [M]⁺ | Molecular ion of the parent ligand. nist.gov |

| 1H-Benzimidazole Fragment | 91 | EI | [M - HCN]⁺ | A common fragmentation pathway for the benzimidazole ring. nist.gov |

| [amb₅-3H+Zn(II)]⁻ Fragment | Varies | CID-MS/MS | b- and y-type ions | In a model zinc-peptide complex, fragmentation involves backbone cleavage with loss of some Zn(II) binding sites. nih.gov |

Complementary Characterization Techniques (e.g., X-ray Absorption Spectroscopy for Local Structure)

While techniques like X-ray diffraction provide detailed structural information for crystalline solids, many coordination compounds are studied in solution or in amorphous states. X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides precise information about the local geometric and electronic structure of the absorbing atom (in this case, zinc) in any state of matter. nih.govspringernature.com

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

The XANES region, the area at and just above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govresearchgate.net The energy of the absorption edge is influenced by the effective charge on the metal ion; for zinc(II) complexes, this remains consistent. However, the shape and features of the XANES spectrum are a fingerprint of the coordination environment (e.g., tetrahedral vs. octahedral). nih.govprinceton.edu High-resolution XANES (HR-XANES) has proven particularly useful, as it can help distinguish between coordinating atoms with similar atomic numbers, such as nitrogen and oxygen, a task that is challenging for conventional EXAFS analysis. princeton.edu

The EXAFS region, which extends several hundred eV above the edge, contains oscillatory structures that arise from the scattering of the outgoing photoelectron by neighboring atoms. researchgate.net Analysis of the EXAFS signal provides highly accurate information about the identity, number, and distance of the atoms in the immediate coordination sphere of the zinc center. nih.govnih.gov For this compound, the primary coordinating atom is the nitrogen of the imidazole ring. EXAFS analysis can determine the average Zn-N bond distance with a precision of approximately ±0.02 Å and the coordination number with an accuracy of about ±20-25%. nih.gov

In studies of zinc complexes with nitrogen- and oxygen-containing ligands, EXAFS has been used to determine first-shell coordination. For example, in organic soils, Zn(II) was found to be coordinated to a mixture of oxygen/nitrogen (O/N) and sulfur (S) atoms. The Zn-O/N bond distances were determined to be in the range of 1.99-2.04 Å. nih.gov For a zinc-histidine aqueous complex, where zinc is coordinated to the imidazole nitrogen, EXAFS fitting indicated four nitrogen atoms at a distance of 2.03 Å. princeton.edu These values provide a reliable reference for the expected Zn-N bond length in this compound complexes.

Table 3: Typical Zinc Coordination Parameters Determined by EXAFS for N/O Ligands

| System | Coordinating Atoms | Coordination Number (N) | Average Bond Distance (R, Å) | Reference |

|---|---|---|---|---|

| Zn in organic soil | O/N | 2.7 - 3.7 | 1.99 - 2.04 | nih.gov |

| Zn-histidine(aq) complex | N (imidazole) | 4 | 2.03 | princeton.edu |

| Alkaline Phosphatase (AP) | O/N | 4 - 5 | 1.97 - 1.98 | nih.gov |

| Zn-malate(aq) complex | O | 6 | 2.05 | princeton.edu |

Theoretical and Computational Chemistry Approaches to Zinc;benzimidazol 1 Ide Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of zinc-benzimidazolate complexes, offering a balance between computational cost and accuracy. These studies have provided fundamental insights into the geometry, stability, and electronic nature of these systems.

Geometry Optimization and Energetic Stability Predictions

DFT calculations are routinely employed to predict the most stable geometric structures of zinc-benzimidazolate complexes. In many cases, these calculations precede or complement experimental characterization, such as X-ray diffraction. For instance, in studies of Zeolitic Imidazolate Frameworks (ZIFs) containing zinc and benzimidazolate linkers (e.g., ZIF-7), DFT is used to optimize the crystal structure and predict the lattice parameters. osti.gov

The coordination environment around the zinc(II) ion is a key focus. In many stable complexes, the zinc ion adopts a tetrahedral coordination geometry, bonding to nitrogen atoms from the benzimidazolate ligands. researchgate.netresearchgate.net For example, in a synthesized dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) complex, the solid-state structure definitively shows two benzimidazole (B57391) moieties coordinated to a zinc atom in a tetrahedral geometry. researchgate.net DFT calculations on such complexes help to refine bond lengths and angles, providing data that is in close agreement with experimental findings. The Zn-N bond lengths in these types of complexes typically range from 2.0 to 2.1 Å. mdpi.comnih.gov

Energetic stability is another critical aspect explored through DFT. By calculating the total electronic energy of different possible isomers or coordination modes, researchers can predict the most thermodynamically stable structures. For instance, the relative stability of different polymorphs of zinc-benzimidazolate frameworks can be assessed, which is crucial for understanding their synthesis and potential applications. cardiff.ac.uk

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of DFT studies on zinc-benzimidazolate systems. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

In a study on metal complexes of a substituted benzimidazole for PVC stabilization, DFT calculations at the B3LYP level of theory indicated that the Zn(II) complex had the lowest HOMO-LUMO energy gap (1.162 eV) among the investigated complexes, which correlated with its observed photo-stabilization efficiency. researchgate.net The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many zinc-benzimidazolate complexes, the HOMO is primarily localized on the benzimidazolate ligand, while the LUMO may have contributions from both the metal center and the ligand.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| [Zn(BzIm)Cl2] researchgate.net | - | - | 1.162 |

| [Co(BzIm)Cl2] researchgate.net | - | - | 1.307 |

This table presents the HOMO-LUMO energy gap for a zinc-benzimidazole complex as determined by DFT calculations.

Charge Distribution and Bonding Nature Elucidation

Understanding the distribution of electron density and the nature of the chemical bonds is fundamental to comprehending the properties of zinc-benzimidazolate complexes. Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are DFT-based methods commonly used for this purpose.

NPA calculations reveal the partial atomic charges on the zinc and ligand atoms. Studies on zinc complexes with histidine, which contains an imidazole (B134444) ring similar to benzimidazole, have shown that deprotonation of the imidazole ligand leads to a decrease in the charge of the Zn²⁺ ion. acs.org This charge transfer from the deprotonated ligand to the metal center is a key feature of the coordination bond. The positive charge on the zinc ion in these complexes is typically significantly less than the formal +2 charge, indicating a degree of covalent character in the Zn-N bond. frontiersin.org

NBO analysis provides a more detailed picture of the bonding interactions. It can identify the donor-acceptor interactions between the filled orbitals of the benzimidazolate ligand and the empty orbitals of the zinc ion. These analyses generally confirm that the interaction between zinc and the benzimidazolate ligand is primarily electrostatic, but with a non-negligible covalent contribution. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of zinc-benzimidazolate systems over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the structure evolves.

MD simulations have been particularly valuable in studying the behavior of ZIFs, including those containing benzimidazolate linkers. These simulations can model processes such as gas adsorption and diffusion within the pores of the framework. researchgate.net For instance, MD studies have been used to understand the absorption and desorption of CO2 in zinc imidazolate frameworks, which is relevant for carbon capture applications. researchgate.net

In the context of discrete zinc-benzimidazolate complexes, MD simulations can be used to explore their conformational flexibility in different solvent environments. The simulations can reveal how the coordination geometry might change over time and how solvent molecules interact with the complex. This is particularly important for understanding the behavior of these complexes in solution. For zinc-containing proteins, MD simulations have highlighted the flexibility of the zinc coordination sphere and the potential for water molecules to enter the coordination shell. frontiersin.org

Quantum Chemical Topology and Conceptual DFT Applications

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution to characterize chemical bonding. In the context of zinc-benzimidazolate systems, QTAIM can be used to precisely define the nature of the Zn-N bond. By analyzing the properties of the electron density at the bond critical point between the zinc and nitrogen atoms, one can quantify the degree of covalency and ionicity of the bond.

Hirshfeld surface analysis is another powerful tool that is often used in conjunction with DFT calculations to visualize and quantify intermolecular interactions in the solid state. researchgate.net This method maps various properties onto a surface that encloses the molecule, providing a graphical representation of interactions such as hydrogen bonds and π-π stacking, which are often crucial in determining the packing of zinc-benzimidazolate complexes in crystals. researchgate.net

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the electron density. These reactivity descriptors can be used to predict the reactivity of different sites within a zinc-benzimidazolate complex and to understand the factors that govern its interactions with other molecules.

Mechanistic Investigations and Reactivity Studies of Zinc;benzimidazol 1 Ide Complexes

Ligand Exchange Dynamics and Kinetic Studies

The ligand exchange dynamics of zinc(II) complexes are characteristically rapid, a feature attributed to the d¹⁰ electronic configuration of the Zn(II) ion, which imparts no ligand field stabilization energy and results in a labile coordination sphere. While specific kinetic data for discrete zinc;benzimidazol-1-ide complexes in solution are not extensively documented in the literature, the principles of ligand exchange on tetrahedral zinc centers suggest a dissociative or interchange-dissociative mechanism.

In the context of zeolitic imidazolate frameworks (ZIFs), which are coordination polymers of zinc and imidazolate-type ligands, including benzimidazolate (ZIF-7), ligand exchange has been explored as a method for post-synthetic modification. mdpi.com This process, however, involves the exchange of entire linker molecules within a solid framework rather than the dynamic exchange of ligands on a discrete, solvated complex.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of zinc complexes is generally limited due to the high energy barrier associated with changing the +2 oxidation state of the zinc ion. The Zn(II) ion, with its filled d-shell, is redox-inactive under typical chemical conditions. wikipedia.org Consequently, electron transfer processes directly involving the zinc center in this compound complexes are not considered a prominent feature of their reactivity.

While the zinc center itself is passive, the coordinated benzimidazol-1-ide ligand could theoretically undergo redox reactions. However, the literature on the electrochemical properties of zinc-benzimidazole complexes primarily focuses on the photophysical aspects, such as luminescence, which involves intra-ligand electronic transitions or ligand-to-metal charge transfer, rather than a net change in the oxidation state of the complex. iaea.orgrsc.org

In some related systems, such as copper-doped ZIF-7 (a zinc benzimidazolate framework), the introduced copper sites can participate in redox catalysis, for example, in the hydroxylation of methanol (B129727). mdpi.com Furthermore, studies on metalloproteins containing zinc sites have explored proton-coupled electron transfer (PCET) occurring at other metal centers within the protein, with the zinc site playing a structural role. nih.gov These examples highlight that while the this compound moiety can be part of a larger system that engages in redox chemistry, the zinc ion itself typically remains a spectator.

Acid-Base Equilibria and Protonation/Deprotonation Behavior within Coordination Spheres

The acid-base equilibria of this compound complexes are centered on the potential for protonation of the benzimidazolate ligand. The formation of the this compound complex itself is the result of an acid-base reaction where benzimidazole (B57391) (pKa of the N-H proton is approximately 12.8) is deprotonated upon coordination to the Lewis acidic Zn(II) center. The synthesis of zinc benzimidazolate frameworks (ZIFs) often occurs under conditions that facilitate this deprotonation. nih.govmdpi.com

The coordinated benzimidazol-1-ide can be reprotonated, effectively leading to the dissociation of the complex in acidic conditions. Studies on related zinc-benzimidazole hydrate (B1144303) complexes have shown that they dissolve in dilute hydrochloric acid (pH < 3) due to the protonation of the imidazole (B134444) nitrogen atom. ekb.eg

The protonation state of a zinc-bound ligand is governed by several factors, including the composition of the other ligands in the coordination sphere and the solvent accessibility of the metal-binding site. nih.gov Theoretical studies on zinc-histidine complexes in proteins, which are analogous to zinc-benzimidazole complexes, reveal that the Lewis acidity of the zinc ion, modulated by its coordination environment, significantly influences the pKa of the bound imidazole moiety. nih.gov For instance, a more electron-donating coordination sphere would decrease the Lewis acidity of the zinc center, making the coordinated benzimidazol-1-ide more basic and thus more susceptible to protonation.

In some layered ZIF structures, it has been observed that a portion of the imidazole linkers can remain protonated, creating hydrogen bonding interactions between the layers. researchgate.net This highlights the delicate balance of acid-base chemistry that can exist in these systems. The pKa values of related benzimidazole derivatives further illustrate the influence of substituents on the acidity of the N-H proton.

Table 1: pKa Values of Benzimidazole and Related Compounds

| Compound | pKa1 (for protonation of N) | pKa2 (for deprotonation of N-H) | Reference |

| 1H-Benzimidazol-2-ylmethanamine | 2.99 | 7.57 | uni-muenchen.de |

| 1H-Benzimidazole | ~5.4 (for protonated species) | ~12.8 | General chemical data |

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states for reactions involving this compound complexes have been approached primarily through computational methods, particularly Density Functional Theory (DFT). These studies have provided valuable insights into the electronic structure, stability, and potential reactivity of these complexes.

DFT calculations have been employed to optimize the geometries of zinc-benzimidazole complexes and to understand the nature of the frontier molecular orbitals (HOMO and LUMO). ekb.egrsc.org The energy gap between the HOMO and LUMO can be indicative of the complex's kinetic stability and its propensity to participate in reactions. For example, a smaller HOMO-LUMO gap in a [Zn(BzIm)Cl2] complex was correlated with higher photo-stabilizing efficiency, suggesting a link between electronic structure and reactivity. ekb.eg

While detailed mechanistic pathways for reactions such as ligand exchange or catalysis involving discrete this compound complexes are not extensively mapped out in the literature, DFT studies on related systems offer a glimpse into the possibilities. For instance, computational investigations of ZIFs have explored the energetics of framework formation and the interaction with guest molecules, which can involve the breaking and forming of zinc-benzimidazolate bonds. researchgate.netresearchgate.net

A comprehensive reaction pathway analysis would involve locating the transition state structures for specific reactions, calculating the activation energies, and confirming the pathway through intrinsic reaction coordinate (IRC) calculations. Such studies would be invaluable for understanding the mechanisms of catalysis or degradation of these complexes. Although the tools for such analyses are well-established, their specific application to the reactivity of discrete this compound complexes remains an area for future research.

Applications in Advanced Chemical Sciences and Materials Design

Catalysis and Organometallic Transformations

The catalytic activity of zinc-benzimidazolate systems stems from the Lewis acidic nature of the zinc centers and the electronic properties of the benzimidazole (B57391) ligand. These features facilitate the activation of substrates and the stabilization of transition states in a variety of organic transformations.

Homogeneous Catalysis: Mechanistic Pathways and Selectivity Control

While much of the research focus has been on heterogeneous applications, zinc complexes involving N-heterocyclic ligands, including benzimidazoles, are active in homogeneous catalysis. In these systems, the zinc center, coordinated by benzimidazolate and other ancillary ligands, acts as the catalytic core. The mechanism often involves substrate coordination to the zinc ion, followed by activation and transformation. For instance, in reactions like accelerated vulcanization, zinc-amine complexes play a crucial catalytic role in the formation of crosslinks. researchgate.net Ligand exchange reactions are fundamental to the catalytic cycle, allowing for the transport and exchange of reactive species. researchgate.net The steric and electronic properties of the benzimidazolate ligand can be tuned through substitution on the benzene (B151609) ring, offering a pathway to control the selectivity of the catalyzed reaction.

Heterogeneous Catalysis: Active Site Characterization and Surface Interactions

In heterogeneous catalysis, zinc-benzimidazolate materials, particularly those integrated into MOFs or supported on other materials, offer significant advantages such as catalyst recyclability and stability. The active sites are typically the coordinatively unsaturated zinc ions within the framework or at defect sites. For example, a highly effective Fenton-like catalyst was developed by creating an edge-hosted Zn-N4 single-atom catalyst from a zeolitic imidazolate framework (ZIF) precursor. nih.gov

Characterization techniques reveal that these active sites consist of zinc atoms coordinated to nitrogen atoms from the benzimidazolate linkers. nih.gov In the ZnN4-Edge catalyst, density functional theory (DFT) calculations showed that edge sites enhance catalytic performance by promoting the decomposition of peroxide molecules and lowering the activation barrier for hydroxyl radical generation. nih.gov The interaction with the surface involves the adsorption of reactants onto these zinc sites, where the electronic structure of the metal center, tailored by its coordination environment, facilitates the catalytic transformation. nih.gov

Role of Zinc;Benzimidazol-1-ide in Specific Organic Reaction Substrates

Zinc-benzimidazolate based catalysts have demonstrated efficacy in several key organic reactions. Their application ranges from oxidation reactions to the synthesis of complex heterocyclic compounds. The choice of solvent and reaction conditions can significantly influence the outcome and efficiency. For instance, nanocrystalline powders of bimetallic imidazolates containing zinc have been studied for the oxidation of 1-phenylethanol. rsc.org Furthermore, zinc-based nanoparticles serve as efficient heterogeneous catalysts for the synthesis of benzimidazole derivatives themselves, showcasing the versatility of these systems. ijcrt.orgajgreenchem.com A notable application is in environmental remediation, where zinc single-atom catalysts derived from ZIFs exhibit superior performance in the degradation of organic pollutants like phenol (B47542) via a Fenton-like process. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| ZnN4-Edge Single-Atom Catalyst | Fenton-like Oxidation | Phenol | Exhibited extremely high performance, degrading 60% of phenol within 15 minutes. | nih.gov |

| Co-doped-Zn Nano Catalyst | Benzimidazole Synthesis | o-phenylenediamine (B120857) and aldehydes | Achieved excellent yields in an eco-friendly, in-situ recrystallization method. | ijcrt.org |

| Nano-ZnS | Benzimidazole Synthesis | o-phenylenediamines and substituted aldehydes | Efficient one-pot synthesis with high yields and short reaction times under mild conditions. | ajgreenchem.com |

| Ag2Co(Im)4 / Heterometallic Co/Zn imidazolates | Oxidation | 1-phenylethanol | Heterometallic systems investigated, with Ag2Co(Im)4 showing some activity at elevated temperatures. | rsc.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the benzimidazolate ligand to bridge zinc centers in multiple coordination modes makes it an ideal component for the construction of extended porous structures like coordination polymers and MOFs. These materials are of immense interest due to their high surface area, tunable porosity, and crystalline nature.

Design Principles and Directed Synthesis of Zinc-Benzimidazolate MOFs

The synthesis of zinc-benzimidazolate MOFs, often a subset of Zeolitic Imidazolate Frameworks (ZIFs), is guided by the principles of reticular chemistry, where molecular building blocks are deliberately assembled into predetermined network structures. osti.govnih.gov The most common method for their synthesis is the solvothermal technique. nih.govnih.gov

In a typical synthesis, a zinc salt (e.g., zinc nitrate (B79036) hexahydrate) is reacted with a benzimidazole-based organic linker (e.g., 2-phenyl benzimidazole) in a suitable solvent, such as methanol (B129727) or chloroform, and heated in an autoclave. nih.gov The choice of solvent can act as a structure-directing agent (SDA), leading to the formation of different crystalline phases or polymorphs from the same set of precursors. nih.gov Other synthetic parameters like temperature, reaction time, and the presence of modulators or surfactants can be adjusted to control crystal size, morphology, and even the dimensionality of the resulting framework. osti.gov For instance, direct synthesis methods have been developed to produce two-dimensional MOF nanosheets of zinc(II)-benzimidazole-acetate, where the morphology can be tuned from nanosheets to nanobelts by adjusting the synthesis temperature. osti.govresearchgate.net

Structural Diversity and Topological Classification of Frameworks

Zinc-benzimidazolate frameworks exhibit remarkable structural diversity, adopting numerous topologies, many of which are analogous to those of zeolites. In these structures, the zinc ions typically adopt a tetrahedral coordination geometry, connecting to four separate benzimidazolate linkers to form a robust, extended network. researchgate.net The resulting frameworks are classified based on their underlying topology.

| Framework Name | Organic Linker | Topology | Key Structural Feature | Reference |

|---|---|---|---|---|

| ZPBIF-1 | 2-phenyl benzimidazole | Not specified | Colorless polyhedral crystals with a rod-like morphology. | nih.gov |

| ZIF-8 | 2-methylimidazole | SOD (sodalite) | Truncated octahedral β-cages joined by 4- and 6-membered rings. | researchgate.net |

| Complex 5a | Imidazolate | DFT | A zeolitic topology previously found in materials like DAF-2. | nih.gov |

| Complex 7a | Imidazolate | GIS (gismondine) | Structure analogous to the natural zeolite gismondine. | nih.gov |

| Zn(Bim)OAc | Benzimidazole and Acetate | 2D Layered | Two-dimensional layers stacked along the a-axis due to van der Waals forces. | osti.gov |

Mechanistic Basis of Adsorption and Separation Phenomena within MOFs

Metal-Organic Frameworks (MOFs) constructed from zinc nodes and benzimidazole-containing or similar N-heterocyclic ligands exhibit significant potential in adsorption and separation technologies. The efficacy of these materials stems from a variety of tunable host-guest interaction mechanisms, which can be engineered by modifying the framework's structure, pore dimensions, and surface chemistry. The primary mechanistic principles governing adsorption and separation within these zinc-based MOFs include ion exchange, physisorption driven by weaker intermolecular forces, and size-selective steric effects.

Ion Exchange: A prominent mechanism, particularly for the removal of heavy metal ions from aqueous solutions, is ion exchange. In this process, the zinc(II) ions at the metallic nodes of the MOF are displaced by other cations from the solution. For instance, zinc-based MOFs have demonstrated high adsorption capacity for lead(II) ions, where the central Zn²⁺ is exchanged for Pb²⁺. This mechanism is highly effective due to the favorable thermodynamics of forming stronger coordination bonds between the framework's ligands and the target heavy metal ion.

Physicochemical Interactions: The adsorption of various molecules is also governed by a combination of weaker, non-covalent interactions. These include:

Electrostatic Interactions: The surface of a MOF can possess a net charge that interacts with polar or charged analytes. The point of zero charge (pHpzc) of the MOF determines its surface charge at a given pH; at a pH below the pHpzc, the surface is positively charged and attracts anions, while at a pH above this value, it becomes negatively charged and attracts cations.

Van der Waals Forces: These non-specific attractive forces are crucial for the adsorption of a wide range of molecules, particularly non-polar organic compounds, within the MOF pores.

Hydrogen Bonding: Functional groups on the organic linkers, such as amine or carboxylate moieties, can act as hydrogen bond donors or acceptors, enabling specific interactions with guest molecules.

π-π Interactions: The aromatic rings of benzimidazole linkers can engage in π-π stacking with aromatic guest molecules, providing an additional selective binding force.

Steric and Size Exclusion Effects: The well-defined and tunable pore structures of zinc-benzimidazole MOFs allow for separations based on molecular size and shape. This "molecular sieving" is a critical mechanism for separating molecules with subtle differences in their dimensions, such as hexane (B92381) isomers. By carefully designing the pore apertures of the MOF, it is possible to create frameworks that selectively adsorb linear or mono-branched alkanes while excluding bulkier di-branched isomers.

The following table summarizes these adsorption and separation mechanisms in representative zinc-based MOF systems.

| MOF System | Target Analyte(s) | Primary Mechanism(s) | Research Finding |

| Zinc-Imidazolate/Carboxylate Frameworks | Lead (Pb²⁺) ions | Ion Exchange | The MOF exhibits high and selective adsorption capacity for Pb²⁺ by exchanging the framework's Zn²⁺ ions. |

| Bimetallic La/Zn-MOF | 2,4-Dichlorophenylacetic acid | Electrostatic Interactions, Hydrogen Bonding, Van der Waals Forces | Adsorption is driven by a combination of forces, indicating a chemisorption process that is spontaneous and endothermic. |

| Zn-Triazolate-Dicarboxylate MOF | Hexane Isomers (n-hexane, 3-methylpentane, 2,2-dimethylbutane) | Steric Effect / Size Exclusion | The framework's specific pore dimensions allow for the selective adsorption of linear and mono-branched isomers over the more sterically hindered di-branched isomer. |

Principles of Sensory Transduction Based on MOF Interactions

Zinc-based MOFs, particularly those incorporating benzimidazole-derived ligands, are increasingly utilized as sensory materials, especially for luminescence-based detection. The principle of sensory transduction in these systems relies on converting the binding event of a specific analyte (guest) within the MOF (host) into a measurable optical signal, most commonly a change in fluorescence intensity. The primary mechanism for this signal transduction is luminescence quenching. scirp.orgtandfonline.com

The inherent luminescence of these MOFs typically originates from the organic linkers, which possess π-conjugated systems capable of absorbing and emitting light (a ligand-centered fluorescence). mdpi.com The zinc(II) ion, with its d¹⁰ electronic configuration, does not participate in d-d electronic transitions and thus does not quench the ligand's intrinsic fluorescence, making it an ideal metal node for constructing luminescent MOFs. tandfonline.com When an analyte is introduced and interacts with the framework, it can disrupt this emission process, leading to a "turn-off" signal.

The main principles governing this sensory transduction are:

Photoinduced Electron Transfer (PET): In this process, the excited-state MOF (after absorbing a photon) can act as an electron donor. If the analyte is a good electron acceptor (e.g., nitroaromatic compounds like nitrobenzene (B124822) or certain metal cations like Fe³⁺), an electron can be transferred from the MOF's excited state to the analyte. scirp.orgmdpi.com This non-radiative decay pathway competes with fluorescence, leading to a significant quenching of the emission signal. scirp.org The efficiency of PET depends on the relative energy levels of the MOF's excited state and the analyte's acceptor orbitals.

Structural Transformation: The interaction with an analyte can sometimes induce a conformational change or even the collapse of the MOF structure. Such structural rearrangements can alter the electronic properties of the ligands or introduce non-radiative decay pathways, leading to quenching of the luminescence.

The high selectivity of these MOF-based sensors arises from the specific chemical and physical interactions within the framework's pores. The size, shape, and chemical functionality of the pores create a tailored environment that preferentially binds certain analytes over others, ensuring that the luminescence response is specific to the target molecule. tandfonline.com

Bioinorganic Chemical Models and Biomimetic Systems

Structural and Functional Analogues of Zinc Metalloenzyme Active Sites

Zinc is an essential cofactor in over 300 enzymes, where it plays catalytic or structural roles. nih.gov In many hydrolytic enzymes, such as carbonic anhydrase and matrix metalloproteinases, the zinc(II) ion is located in the active site and is coordinated by three amino acid residues, typically histidine, and a water molecule. nih.govnih.gov This Zn(His)₃(H₂O) coordination environment is crucial for the enzyme's function, where the zinc ion acts as a Lewis acid to lower the pKa of the bound water molecule, generating a potent zinc-hydroxide nucleophile for catalysis. nih.gov

Complexes of zinc with benzimidazole-based ligands serve as excellent structural and functional models for the active sites of these metalloenzymes. The imidazole (B134444) ring of benzimidazole mimics the coordination of the histidine residues found in the natural enzyme's first coordination sphere. researchgate.netresearchgate.net Researchers have synthesized tripod-like ligands, such as tris(2-benzimidazolylmethyl)amine, which encapsulate the zinc ion in a tetrahedral geometry with three nitrogen atoms from the benzimidazole units and one other ligand (e.g., chloride, water, or hydroxide). researchgate.netfao.org

Structural Analogy:

Coordination Number and Geometry: These synthetic complexes successfully replicate the distorted tetrahedral geometry observed in the active sites of enzymes like carbonic anhydrase. researchgate.netresearchgate.net

Ligand Environment: The N₃ donor set provided by the benzimidazole ligands effectively emulates the Zn-N bonds with the three histidine residues. researchgate.net

Functional Analogy:

Lewis Acidity and Water Activation: Like the native enzyme, the zinc(II) center in these model complexes can coordinate a water molecule. This zinc-aqua complex can be deprotonated to form a more reactive zinc-hydroxo species. researchgate.netfao.org

Catalytic Activity: These biomimetic complexes have demonstrated the ability to perform functions analogous to their biological counterparts. For example, zinc-benzimidazole aqua complexes can react with carbon dioxide to form bicarbonate complexes, mimicking the CO₂ hydration activity of carbonic anhydrase. fao.org This demonstrates that the essential catalytic machinery of the enzyme—the generation of a metal-activated hydroxide—can be replicated in a much simpler synthetic system.

By studying these model systems, researchers can gain detailed insights into the factors that influence the catalytic activity of zinc metalloenzymes, such as the effect of the ligand's electronic properties and the geometry of the metal center.

Mechanistic Studies of Molecular Interactions with Biological Substrates (e.g., peptides, nucleic acids)

The interaction of zinc-benzimidazole compounds with biological substrates is a critical aspect of their potential therapeutic applications. The mechanisms of these interactions are governed by the principles of coordination chemistry and non-covalent forces.

Interactions with Peptides and Proteins: The interaction with peptides is often mediated by the chelation of the zinc(II) ion to amino acid residues with Lewis basic side chains. Histidine, with its imidazole side chain, is a primary binding site for zinc, mirroring the interactions seen in metalloenzyme active sites. Other residues such as cysteine (thiolate), aspartate/glutamate (carboxylate), and even serine (hydroxyl) can also participate in coordination. The benzimidazole ligand itself can engage in non-covalent interactions with the peptide backbone or other amino acid side chains through:

Hydrogen Bonding: The N-H group of the benzimidazole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold can interact with non-polar amino acid residues like valine, leucine, and phenylalanine.

π-π Stacking: Interactions can occur with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies have been used to elucidate these interactions at an atomic level. For example, the interaction of 2-mercaptobenzimidazole (B194830) with copper-zinc superoxide (B77818) dismutase (Cu/ZnSOD) was shown to involve binding at the interface of the two protein subdomains, driven by a combination of hydrogen bonds and van der Waals forces with residues like Glycine 51, Aspartate 52, and Valine 148. plos.org

Interactions with Nucleic Acids (DNA/RNA): Zinc-benzimidazole complexes interact with nucleic acids primarily through non-covalent modes. The planar, aromatic structure of the benzimidazole moiety is key to these interactions. The primary mechanisms are groove binding and intercalation, which are discussed in more detail in the following section. The zinc ion can also play a role by coordinating directly to the phosphate (B84403) backbone or to the N7 position of purine (B94841) bases, although this is often secondary to the interactions driven by the organic ligand.

Fundamental DNA/RNA Binding Modes and Intercalation Mechanisms

The interaction of small molecules with DNA and RNA is fundamental to the action of many therapeutic agents. Zinc complexes containing benzimidazole ligands can bind to nucleic acids through several distinct modes, with the specific mode being influenced by the size, shape, and charge of the complex.

Intercalation: This binding mode involves the insertion of a planar, aromatic part of a molecule, such as the benzimidazole ring system, between the base pairs of the DNA double helix. For intercalation to occur, the ligand must be sufficiently flat and possess a large enough surface area to stack effectively with the nucleobases. This insertion causes a local unwinding and lengthening of the DNA helix, which can be detected experimentally. Intercalation is often stabilized by π-π stacking interactions between the aromatic ligand and the adjacent base pairs.

Studies on benzimidazole compounds have shown that the binding mode is dependent on the structure of the ligand. For example, molecules with a single benzimidazole ring may favor groove binding, while compounds containing multiple, fused, or linked benzimidazole rings that create a larger planar surface are more likely to act as intercalators. The transition from groove binding to intercalation can be observed as the size and planarity of the benzimidazole-containing part of the molecule increase.

Enzyme Inhibition Mechanisms and Protein-Ligand Interaction Dynamics

Zinc-benzimidazole complexes can act as potent inhibitors of various enzymes, including zinc-containing metalloenzymes and other protein targets. The mechanism of inhibition can be multifaceted, ranging from direct competition at the active site to allosteric modulation at a distal site.

Mechanisms of Inhibition:

Active Site Inhibition: If the zinc-benzimidazole complex resembles the enzyme's natural substrate or can bind tightly to the catalytic zinc ion, it can act as a competitive inhibitor. It occupies the active site, preventing the substrate from binding. For many zinc metalloproteases, inhibition is achieved by designing ligands that coordinate to the active site zinc ion, displacing the catalytically essential water molecule. nih.gov

Allosteric Inhibition: Some inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or eliminating its catalytic activity. This is known as non-competitive or mixed inhibition. Studies on caspase-9, a cysteine protease, have identified two distinct zinc-binding sites: one in the active site responsible for direct inhibition and a second, distal site that contributes to allosteric regulation.

Mechanism-Based Inhibition: These inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted into a reactive species by the target enzyme. This reactive product then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme.

Protein-Ligand Interaction Dynamics: The stability and specificity of enzyme inhibition are determined by the dynamic interplay of various non-covalent interactions between the inhibitor and the protein. Molecular docking simulations are a powerful tool for visualizing these interactions. For instance, docking studies of benzimidazole-based drugs with the protein β-tubulin have identified the key amino acid residues involved in binding. These interactions are a composite of several force types, as detailed in the table below.

| Interaction Type | Description | Example Residues |

| Hydrogen Bonds | Formed between hydrogen bond donors (e.g., N-H) and acceptors (e.g., C=O) on the ligand and protein. | Glutamate (E198), Serine, Tyrosine |

| Arene-Cation (π-Cation) | Electrostatic interaction between the electron-rich π system of an aromatic ring (benzimidazole) and a positively charged amino acid. | Lysine, Arginine |

| Hydrophobic Interactions | Occur between the non-polar regions of the ligand and hydrophobic pockets in the protein. | Valine, Alanine, Leucine |

| Van der Waals Forces | Weak, non-specific attractive forces resulting from temporary charge fluctuations, crucial for overall binding affinity. | Most residues in close proximity |

Understanding these specific interactions is crucial for the rational design of more potent and selective enzyme inhibitors based on the zinc-benzimidazole scaffold.

Future Research Directions and Emerging Paradigms in Zinc;benzimidazol 1 Ide Chemistry

Development of Novel Synthetic Methodologies for Architecturally Complex Systems

The next frontier in the study of zinc benzimidazolide (B1237168) complexes involves the development of synthetic methods capable of producing architecturally complex, multidimensional structures with high precision. While current methods, such as solution-based reflux reactions between benzimidazole (B57391) derivatives and zinc salts, are effective for creating simpler coordination compounds, future applications demand greater control over the final architecture. nih.govmdpi.com

Future synthetic strategies will likely focus on:

Supramolecular Assembly: Utilizing non-covalent interactions, such as hydrogen bonding and π–π stacking, to guide the self-assembly of zinc benzimidazolide units into predictable and complex superstructures like 2D sheets or 3D frameworks. bakhtiniada.ru

Template-Directed Synthesis: Employing molecular templates or structure-directing agents to control the growth and orientation of polymeric chains or clusters.

Solvothermal and Mechanochemical Methods: Exploring non-traditional synthesis conditions to access novel phases and morphologies that are inaccessible through standard solution chemistry.

| Synthetic Method | Description | Typical Reactants | Outcome | Reference |

| Solution Reflux | Reactants are dissolved in a solvent (e.g., ethanol) and heated under reflux for several hours to facilitate complex formation. | Benzimidazole derivatives, Zinc(II) salts (e.g., ZnCl₂, Zinc acetate) | Crystalline powder or solid precipitate of the zinc-benzimidazole complex. | nih.govnih.gov |

| Room Temperature Stirring | A straightforward method involving mixing stoichiometric amounts of ligand and metal salt in a suitable solvent at ambient temperature. | (Z)-1-styryl-benzimidazole, ZnCl₂ | High-yield synthesis of complexes like dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II). | mdpi.com |

These advanced synthetic toolkits will be crucial for realizing materials with tailored porosity, specific active site arrangements, and anisotropic properties for applications in areas such as separation, sensing, and electronics.

Integration into Hybrid Materials and Nanocomposites for Enhanced Functionality

A significant area of future research lies in the integration of zinc benzimidazolide units into hybrid materials and nanocomposites. This approach aims to combine the intrinsic properties of the zinc complex with those of other materials, such as polymers, metal oxides, or carbon nanostructures, to create multifunctional systems with enhanced performance.

Key research thrusts in this area include:

Organic-Inorganic Hybrids: The synthesis of materials where zinc benzimidazolide moieties are covalently linked to or encapsulated within inorganic matrices like silica (B1680970) or zeolites. A recent example is the development of a hybrid material incorporating a 5-nitrobenzimidazolium cation with a tetrachlorozincate(II) anion, (C₇H₆N₃O₂)₂[ZnCl₄], which demonstrates semiconductor-like behavior. mdpi.com

Polymer Nanocomposites: Dispersing zinc benzimidazolide complexes within a polymer matrix to improve thermal stability, conductivity, or confer specific catalytic activity to the polymer.

Metal-Organic Framework (MOF) Hybrids: Using zinc benzimidazolide derivatives as building blocks (ligands or nodes) for the construction of novel MOFs with tailored pore sizes and chemical environments for gas storage and catalysis.

These hybrid materials could find applications as photoluminescent sensors, components in electrochemical devices, or as robust, recyclable catalysts. mdpi.com The synergy between the components is expected to unlock functionalities that are not achievable with either material alone.

Exploration of Synergistic Effects in Multi-Component Catalytic Systems

The catalytic potential of zinc benzimidazolide complexes is a promising field for future exploration, particularly within multi-component systems where synergistic interactions can dramatically enhance activity and selectivity. Research indicates that combining different active centers can lead to cooperative effects that accelerate reaction rates and enable new chemical transformations. researchgate.net

Future investigations will likely concentrate on:

Bimetallic and Heterometallic Systems: Designing catalysts that incorporate zinc benzimidazolide alongside other metal centers (e.g., copper, silver, nickel). beilstein-journals.org This approach can create bifunctional catalysts where one metal center activates a substrate while the other facilitates a subsequent reaction step.

Co-catalysis with Ionic Liquids: Utilizing the synergistic effects between zinc complexes and ionic liquids, where the ionic liquid can act as a solvent, a co-catalyst, and a stabilizer for reactive intermediates. For instance, imidazolium (B1220033) zinc tetrahalides have shown high activity for the coupling of CO₂ and epoxides, with performance strongly influenced by the halide anions, suggesting a cooperative mechanism. researchgate.net

Atomically Dispersed Catalysts: Developing catalysts where single zinc atoms or small clusters are stabilized by benzimidazole-functionalized supports. Such systems maximize atomic efficiency and can exhibit unique catalytic properties, as seen in bifunctional oxygen electrocatalysts for zinc-air batteries. rsc.org

| Catalytic System | Components | Reaction | Key Finding | Reference |

| Imidazolium Zinc Tetrahalides | Zinc(II) halide, Imidazolium-based ionic liquid | Cycloaddition of CO₂ and epoxides | Catalytic activity is highly dependent on the halide anion (Br⁻ > Cl⁻), indicating a synergistic effect between the zinc center, imidazolium cation, and anion. | researchgate.net |

| Co-catalyzed Systems | Silver(I)/Copper(I) or Silver(I)/Nickel(II) salts | Synthesis of complex nitrogen heterocycles | The combination of two different Lewis acidic metals enables multi-step reactions that are not efficient with a single catalyst. | beilstein-journals.org |

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes